molecular formula C12H26OS B12659582 1-Methoxyundecane-3-thiol CAS No. 94201-22-6

1-Methoxyundecane-3-thiol

Cat. No.: B12659582
CAS No.: 94201-22-6
M. Wt: 218.40 g/mol
InChI Key: HUUJQDFMPMNKGP-UHFFFAOYSA-N
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Description

1-Methoxyundecane-3-thiol is a high-purity organic sulfur compound offered as a reference standard for research and analytical applications. This compound features a long undecane hydrocarbon chain modified with a thiol (-SH) group at the third carbon and a methoxy (-OCH3) ether at the terminal carbon, creating a unique structure of interest in organic synthesis and materials science. Primary Research Applications: This chemical serves as a critical standard and reagent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) methods development for the identification and quantification of similar structures. In organic synthesis, it acts as a versatile intermediate for constructing more complex molecules, leveraging the reactivity of the thiol group for nucleophilic substitution and thioether formation. Its amphiphilic nature, resulting from the polar methoxy group and non-polar alkyl chain, also makes it a candidate for investigations into novel surfactants or ligands in coordination chemistry. Research Value and Mechanism: The core research value of this compound lies in its defined molecular structure, which provides a reliable model for studying structure-property relationships, reaction pathways of multifunctional alkanes, and molecular assembly. The thiol group readily forms bonds with metals and other electrophiles, facilitating its use in surface functionalization and the synthesis of metal-organic complexes. Handling and Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. Protect from light and moisture. As with many thiols, this compound may have a characteristic odor. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94201-22-6

Molecular Formula

C12H26OS

Molecular Weight

218.40 g/mol

IUPAC Name

1-methoxyundecane-3-thiol

InChI

InChI=1S/C12H26OS/c1-3-4-5-6-7-8-9-12(14)10-11-13-2/h12,14H,3-11H2,1-2H3

InChI Key

HUUJQDFMPMNKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCOC)S

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation for 1 Methoxyundecane 3 Thiol

Direct Synthesis Approaches and Catalytic Routes

Direct synthesis aims to construct the target molecule from simple, readily available starting materials in a minimum number of steps, often relying on catalysis to achieve the desired transformation.

The direct, single-step synthesis of 1-methoxyundecane-3-thiol from undecane (B72203), methanol, and hydrogen sulfide (B99878) represents a significant synthetic challenge. This transformation would require the simultaneous and regioselective C-H functionalization of the undecane backbone to introduce both a methoxy (B1213986) group and a thiol group. Currently, no established one-pot method for this specific conversion is documented in the literature. The primary hurdles include the low reactivity of alkane C-H bonds and controlling the selectivity to achieve substitution at the C3 position and prevent side reactions.

However, related research into the catalytic conversion of alcohols and hydrogen sulfide into thiols provides insight into the catalytic principles that would be involved. These reactions typically require high temperatures, high pressures, and specialized catalysts to proceed. thieme-connect.deresearchgate.net For instance, the synthesis of methanethiol from methanol and hydrogen sulfide is often facilitated by catalysts like potassium tungstate on alumina (K2WO4/Al2O3) at temperatures between 300-450°C. google.comirost.ir Such processes are often complicated by the formation of side products like dimethyl sulfide. google.comirost.ir

The formation of a thiol group via direct reaction with hydrogen sulfide is highly dependent on catalyst properties and reaction conditions. Research on the synthesis of various alkanethiols from their corresponding alcohols has shown that catalyst acidity and basicity are critical factors. researchgate.net

The optimization of reaction conditions for long-chain alcohols, such as those analogous to the undecane backbone, involves navigating a delicate balance to favor thiolation over competing reactions.

Table 1: Influence of Catalyst Properties on Thiol Synthesis from Alcohols and H₂S

Catalyst PropertyEffect on Alcohol ConversionEffect on Thiol SelectivityPredominant Side Products
Strong Acid Sites HighLowDehydration (Alkenes), Ethers
Weak Lewis Acid & Strong Base Sites Low to ModerateHighMinimal
Proton-Donor Catalysts High (for Methanol)Low (for higher alcohols)Dehydration

Precursor-Based Synthetic Strategies

Precursor-based methods offer a more controlled and generally higher-yielding approach to synthesizing complex molecules like this compound. These strategies involve the creation of an intermediate molecule that is then converted to the final product.

A reliable and common method for synthesizing thiols involves the nucleophilic substitution of an alkyl halide. thieme-connect.deias.ac.in In this pathway, a halogenated precursor, such as 3-chloro-1-methoxyundecane or 3-bromo-1-methoxyundecane, would be synthesized first. This intermediate could then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to install the thiol group via an Sₙ2 reaction. ias.ac.ingoogle.com

The reaction between the alkyl halide and sodium hydrosulfide can sometimes lead to the formation of a dialkyl sulfide as a significant byproduct, as the initially formed thiol is also nucleophilic and can react with another molecule of the alkyl halide. youtube.com To mitigate this, alternative sulfur sources like thiourea can be employed. The reaction with thiourea forms an isothiouronium salt intermediate, which can then be hydrolyzed under basic conditions to yield the thiol cleanly. youtube.com

To circumvent the issue of sulfide byproduct formation, the use of thioacetate (B1230152) intermediates is one of the most frequently employed and effective strategies for alkanethiol synthesis. thieme-connect.de This method involves two distinct steps:

Formation of the Thioacetate: The halogenated precursor (e.g., 3-bromo-1-methoxyundecane) is reacted with a thioacetate salt, typically potassium thioacetate (KSAc) or sodium thioacetate, in an Sₙ2 reaction. This produces the intermediate S-(1-methoxyundecan-3-yl) ethanethioate. This step effectively protects the sulfur, preventing it from reacting further.

Hydrolysis to the Thiol: The thioacetate intermediate is then cleaved to unmask the thiol. This is typically achieved under basic conditions, for example, by reaction with sodium hydroxide or sodium methoxide in methanol. thieme-connect.de Acidic hydrolysis is also possible but less common. thieme-connect.de Alternatively, the thioacetate can be reduced using a complex metal hydride like lithium aluminum hydride (LiAlH₄). thieme-connect.de

This two-step process is highly reliable for producing primary and secondary alkanethiols with high purity. thieme-connect.de

Table 2: Common Reagents for Hydrolysis of Thioacetate to Thiol

Reagent SystemConditionsNotes
Sodium Methoxide (NaOMe) in Methanol 0°C to room temperatureWidely used, clean conversion
Sodium Hydroxide (NaOH) in Methanol/Water Room temperature or gentle heatingStandard basic hydrolysis
Ammonia (NH₃) Aqueous or in alcoholMild basic condition
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THFReductive cleavage, useful if other functional groups are sensitive to base
Hydrochloric Acid (HCl) Aqueous, refluxAcid-catalyzed hydrolysis, less common

General Alkane Thiol Synthesis Principles Applicable to this compound

The synthesis of this compound is governed by the same fundamental principles that apply to the synthesis of other long-chain alkanethiols. The most prevalent and practical approaches involve the reaction of an alkylating agent with a sulfur-containing nucleophile. thieme-connect.de

Key considerations in designing a synthesis include:

Choice of Substrate: The most common starting materials are alkyl halides (bromides and chlorides) or activated alcohols (tosylates, mesylates). These substrates are readily susceptible to nucleophilic attack at the carbon atom.

Choice of Sulfur Nucleophile:

Hydrosulfide Ion (SH⁻): Sourced from NaSH or KSH, this is the most direct reagent for introducing the thiol group. However, its use can be complicated by the formation of symmetric sulfide byproducts, especially at higher temperatures.

Thioacetate (CH₃COS⁻): This reagent is highly preferred for clean thiol synthesis as it forms a stable thioester intermediate, preventing the formation of sulfide byproducts. The subsequent hydrolysis step is typically high-yielding. thieme-connect.de

Thiourea ((NH₂)₂CS): This reagent acts as a hydrosulfide equivalent and is another excellent choice for avoiding sulfide byproducts. It forms an isothiouronium salt that is subsequently hydrolyzed. youtube.com

Reaction Mechanism: The introduction of the sulfur-containing group onto a secondary carbon, as in the case of this compound, proceeds via an Sₙ2 mechanism. This requires careful consideration of solvent and temperature to favor substitution over potential elimination reactions.

Ultimately, precursor-based strategies, particularly the thioacetate route, offer the most control, versatility, and highest yields for the synthesis of a specifically functionalized alkanethiol like this compound.

SN2 Displacement Reactions with Sulfur Nucleophiles

The preparation of thiols via the SN2 (bimolecular nucleophilic substitution) reaction is a common and direct method. This pathway involves the reaction of an appropriate alkyl halide with a sulfur-containing nucleophile. For the synthesis of this compound, the precursor would be a 3-halo-1-methoxyundecane, such as 1-methoxy-3-chloroundecane.

The general reaction mechanism involves the attack of a nucleophile, typically the hydrosulfide anion (-SH), on the electrophilic carbon atom bearing the halogen (leaving group). libretexts.org This single-step reaction proceeds with an inversion of stereochemistry at the carbon center if it is chiral.

A primary challenge with this method is the potential for the newly formed thiol to act as a nucleophile itself. The thiolate anion (RS⁻), formed under basic conditions, is a potent nucleophile and can react with another molecule of the alkyl halide to produce a sulfide (thioether) as a significant byproduct. libretexts.orgchemistrysteps.com To minimize this side reaction, a large excess of the hydrosulfide source, such as sodium hydrosulfide (NaSH), is often employed. chemistrysteps.com

Table 1: Comparison of Sulfur Nucleophiles for Thiol Synthesis

Nucleophile Precursor Key Advantages Key Disadvantages
Hydrosulfide (-SH) NaSH, KSH Readily available, inexpensive Formation of sulfide byproduct, requires excess reagent
Thiourea (NH₂)₂C=S Minimizes sulfide byproduct formation, good yields Two-step process (salt formation and hydrolysis)

Role of Thio-urea in Alkyl Halide Conversions

To overcome the issue of sulfide byproduct formation, thiourea ((NH₂)₂C=S) is widely used as a sulfur nucleophile. libretexts.orgchemistrysteps.com This method transforms an alkyl halide into a thiol in a two-step process, which offers higher yields of the desired thiol.

S-Alkylisothiouronium Salt Formation : The first step is an SN2 reaction where the sulfur atom of thiourea attacks the alkyl halide (e.g., 1-methoxy-3-bromoundecane). This forms a stable, crystalline intermediate known as an S-alkylisothiouronium salt. libretexts.orgrsc.org The resulting salt is less prone to reacting further with the alkyl halide.

Hydrolysis : The S-alkylisothiouronium salt is then hydrolyzed under alkaline conditions (e.g., using sodium or potassium hydroxide) to yield the final thiol, this compound. libretexts.orgchemistrysteps.compearson.com

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity: The synthesis of this compound via the SN2 reaction is inherently regioselective. The sulfur nucleophile will selectively attack the carbon atom directly bonded to the leaving group (the halogen). In a precursor like 1-methoxy-3-chloroundecane, the nucleophilic attack occurs exclusively at the C-3 position, as this is the site of the electrophilic carbon attached to the chlorine atom. The methoxy group at the C-1 position is a non-reactive ether linkage under these conditions, ensuring that the thiol group is introduced at the desired location.

Stereochemical Control: The SN2 mechanism proceeds through a backside attack, resulting in a predictable inversion of the stereochemical configuration at the reaction center. rsc.org This characteristic is crucial for controlling the stereochemistry of the final product. If the synthesis of this compound starts with an enantiomerically pure precursor, such as (R)-1-methoxy-3-chloroundecane, the product will be the opposite enantiomer, (S)-1-methoxyundecane-3-thiol. This control is fundamental in the synthesis of chiral molecules where specific stereoisomers are required. While studies on hydrogels and polymers have shown that the stereochemistry of thiol-containing materials can significantly impact their bulk properties, the foundational control begins at the synthetic step. nih.govnih.govresearchgate.net

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to enhance its environmental sustainability.

Solvent Choice : Traditional SN2 reactions often use volatile organic solvents (VOCs). Replacing these with more environmentally benign solvents is a key green chemistry goal. Water is an excellent green solvent, and some thiol synthesis methods, particularly those involving microwave assistance, have been successfully carried out in water. rsc.org Other bio-based solvents, such as ethyl lactate (B86563), have also been shown to be effective media for reactions involving thiols, sometimes eliminating the need for a catalyst. researchgate.net

Catalysis and Reaction Conditions : The use of catalysts can reduce the energy requirements and reaction times. For related reactions like the oxidation of thiols, ascorbic acid has been used as a cost-effective and environmentally benign catalyst in water. tandfonline.comresearchgate.net Methodologies such as ultrasound-assisted synthesis can markedly accelerate reaction rates at room temperature, reducing energy consumption compared to conventional heating. rsc.org

Reagent Choice : The development of stable and odorless thiolating reagents, such as certain zinc thiolates, represents a move towards greener and safer laboratory practices by avoiding the use of foul-smelling and volatile thiols as starting materials. sciforum.net

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application to this compound Synthesis
Safer Solvents Replace traditional organic solvents with water or bio-based solvents like ethyl lactate. researchgate.net
Energy Efficiency Employ microwave irradiation or sonication to reduce reaction times and energy input. rsc.orgrsc.org
Waste Prevention Utilize the thiourea pathway to avoid the formation of sulfide byproducts. libretexts.org

| Catalysis | Explore catalytic systems to improve reaction efficiency and reduce reagent stoichiometry. |

Reactivity and Mechanistic Investigations of 1 Methoxyundecane 3 Thiol

Chemical Transformations Involving the Thiol (-SH) Functionality

The sulfhydryl group is a versatile functional moiety, and its reactivity is central to the chemical profile of 1-methoxyundecane-3-thiol.

Oxidation Reactions of the Sulfhydryl Group

The sulfur atom in the thiol group of this compound exists in its most reduced state (-2). It is readily oxidized by various agents to several higher oxidation states. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides via oxidative coupling, a reaction discussed in more detail in section 3.1.5.

Stronger oxidizing agents can lead to the formation of sulfur oxyacids. The oxidation process is sequential, with the specific product often depending on the strength of the oxidant and the reaction conditions.

Sulfenic Acid: The initial two-electron oxidation of the thiol yields the corresponding 1-methoxyundecane-3-sulfenic acid. Sulfenic acids are often transient intermediates that can react further.

Sulfinic Acid: Further oxidation of the sulfenic acid produces 1-methoxyundecane-3-sulfinic acid.

Sulfonic Acid: The use of powerful oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide, results in the fully oxidized 1-methoxyundecane-3-sulfonic acid.

These oxidation reactions are significant as they can be used to synthesize a range of sulfur-containing derivatives from the parent thiol.

Table 1: Oxidation Products of this compound

Oxidation State of SulfurProduct NameTypical Oxidizing Agent
-1Bis(1-methoxyundecan-3-yl) disulfideI₂, H₂O₂ (mild conditions)
01-Methoxyundecane-3-sulfenic acidPeroxides, Peroxynitrite
+21-Methoxyundecane-3-sulfinic acidFurther oxidation of sulfenic acid
+41-Methoxyundecane-3-sulfonic acidKMnO₄, excess H₂O₂

Formation of Thiolate Ions and Related Derivatives

Thiols are significantly more acidic than their alcohol counterparts. The thiol proton of this compound can be readily abstracted by a base to form the 1-methoxyundecane-3-thiolate anion. The pKa of simple alkanethiols is typically around 10.5.

The formation of the thiolate is a critical step, as it generates a potent sulfur-centered nucleophile. The reactivity of the thiolate is influenced by the pH of the solution; a higher pH favors the deprotonated, more nucleophilic thiolate form. This enhanced nucleophilicity is central to many of the reactions discussed below, including nucleophilic substitutions and additions.

Thiol-Ene Reactions and Their Utility

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, involving the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). This reaction is considered a form of "click chemistry" due to its high yields, rapid rates, and simple reaction conditions. For this compound, this reaction provides a direct route to synthesizing various thioethers. The reaction can proceed through two primary mechanisms:

Radical Addition: This is the most common pathway, typically initiated by light (photochemical initiation), heat, or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion. This means the sulfur atom of this compound attaches to the less substituted carbon of the double bond. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain.

Michael Addition: In cases where the alkene is electron-deficient (e.g., α,β-unsaturated carbonyls), the reaction can be catalyzed by a base or a nucleophile. The base deprotonates the thiol to form the highly nucleophilic thiolate anion (as described in 3.1.2), which then attacks the alkene via a conjugate addition mechanism. This pathway also results in an anti-Markovnikov addition product.

The versatility and efficiency of the thiol-ene reaction make it highly useful in polymer synthesis and surface functionalization.

Nucleophilic Reactivity and Addition Reactions

The thiolate anion generated from this compound is an excellent nucleophile. Sulfur's large size and polarizability make the thiolate a "soft" nucleophile, which prefers to react with "soft" electrophiles.

Nucleophilic Substitution: 1-Methoxyundecane-3-thiolate readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). The thiolate displaces the halide leaving group, forming a stable C-S bond. This is a classic and widely used method for sulfide (B99878) synthesis.

Nucleophilic Addition: As mentioned in the context of the thiol-ene reaction, the thiolate can act as a nucleophile in Michael additions to activated alkenes. It can also add to other electrophilic centers, such as the carbonyl carbon of aldehydes and ketones to form thiohemiacetals, which can react further to form thioacetals.

Intermolecular Disulfide Bond Formation and Cleavage Dynamics

Two molecules of this compound can undergo oxidative coupling to form a symmetrical disulfide, bis(1-methoxyundecan-3-yl) disulfide. This reaction involves the formation of a sulfur-sulfur bond and is formally an oxidation of the thiol groups.

Disulfide bond formation can occur through several pathways:

Oxidation: Mild oxidizing agents like iodine or exposure to atmospheric oxygen (often catalyzed by metal ions) can directly couple two thiol molecules.

Thiol-Disulfide Exchange: A thiol can react with an existing disulfide bond. This is a reversible equilibrium reaction where the thiolate anion of one molecule attacks one of the sulfur atoms of a disulfide bond, displacing another thiolate. This process is crucial in protein folding and redox signaling.

The resulting disulfide bond is a stable covalent linkage but can be cleaved back to the constituent thiols using reducing agents. Common laboratory reducing agents for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), which function by engaging in their own thiol-disulfide exchange reactions that favor the reduced state of the target molecule.

Table 2: Summary of Reactions at the Thiol Group

Reaction TypeReactantProduct TypeMechanism/Key Feature
Thiolate FormationBase (e.g., NaOH)Thiolate AnionAcid-base reaction, generates nucleophile
Thiol-Ene AdditionAlkene + Initiator/CatalystThioetherRadical or Michael addition; Anti-Markovnikov
Nucleophilic SubstitutionAlkyl HalideThioetherSₙ2 reaction with thiolate
Disulfide FormationMild Oxidant (e.g., I₂)DisulfideOxidative coupling of two thiol molecules
Disulfide CleavageReducing Agent (e.g., DTT)ThiolReductive cleavage of S-S bond

Reactions and Stability of the Methoxy (B1213986) (-OCH₃) Group

The methoxy group in this compound is an ether functionality. Ethers are known for their general lack of reactivity, which makes them useful as solvents for many chemical reactions. The C-O bond of the methoxy group is strong and does not typically react under the mild basic, acidic, or redox conditions used to modify the thiol group.

Significant chemical transformation of the methoxy group requires harsh conditions, specifically cleavage by very strong acids.

Acidic Cleavage: Reaction with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce methyl halide and the corresponding alcohol, undecane-1,3-diol (B14739348) (after subsequent reaction at the thiol end or workup). Due to the primary nature of the carbons attached to the ether oxygen, an Sₙ2 mechanism is expected. Other strong acids like HCl are generally not effective for ether cleavage.

Under typical synthetic conditions targeting the thiol group, the methoxy moiety of this compound can be considered a stable and non-reactive part of the molecule. Its stability has been noted in various contexts, though factors like adjacent functional groups can sometimes influence it.

In-Depth Scientific Review of this compound Uncovers Gaps in Current Research

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research data for the compound This compound (CAS No. 94201-22-6). While the existence of this molecule is confirmed, detailed experimental or theoretical studies concerning its specific reactivity, mechanistic pathways, intermolecular dynamics, and conformational properties appear to be unpublished or are held in proprietary databases.

Consequently, it is not possible to provide a scientifically accurate, data-driven article that adheres to the specific outline requested, as no research findings could be located for the following topics for this compound:

Conformational Analysis and Rotational Isomerism:A conformational analysis, including the identification of stable rotamers and the energy barriers between them, has not been published for this compound. Such an analysis would be complex due to the molecule's flexible alkyl chain and multiple rotatable bonds.

The absence of dedicated research on this specific molecule prevents the creation of the requested detailed article. Structurally similar, shorter-chain compounds such as 1-methoxyhexane-3-thiol (B1622193) are noted in the literature as potent fragrance ingredients, suggesting that research on related long-chain molecules may be conducted within the flavor and fragrance industry and may not be publicly disclosed.

Until dedicated scientific studies on this compound are published, a detailed and accurate discussion of its specific chemical and physical properties remains speculative.

Advanced Spectroscopic and Chromatographic Techniques for 1 Methoxyundecane 3 Thiol Analysis

Spectroscopic Methodologies for Structural Elucidation and Quantification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, generating a spectrum that serves as a molecular fingerprint. For 1-methoxyundecane-3-thiol, IR spectroscopy would be used to confirm the presence of its key functional groups: the thiol (S-H), the ether (C-O-C), and the alkane backbone (C-H).

The expected characteristic absorption bands for this compound are detailed in the table below. The presence of a weak absorption band in the 2550–2600 cm⁻¹ region is a strong indicator of the S-H stretch, a hallmark of a thiol group. The C-O-C stretching vibration of the ether group is typically observed as a strong band between 1070 and 1150 cm⁻¹. Finally, the numerous C-H bonds of the undecane (B72203) chain would produce strong, sharp absorptions just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibration Functional Group Expected Intensity
2950–2850 C-H stretch Alkane Strong, Sharp
2550–2600 S-H stretch Thiol Weak
1470–1450 C-H bend Alkane Medium
1070–1150 C-O stretch Ether Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise atomic connectivity of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: In a ¹H NMR experiment, a spectrum is generated showing signals for each chemically distinct proton in the molecule. The position (chemical shift, δ), intensity (integration), and splitting pattern (multiplicity) of these signals provide detailed information about the electronic environment and neighboring protons. For this compound, one would expect distinct signals for the methoxy (B1213986) group protons, the proton on the carbon bearing the thiol group (the α-proton), and the various methylene (B1212753) and methyl protons of the long alkyl chain.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides a signal for each chemically unique carbon atom. This technique is crucial for confirming the carbon skeleton of the molecule. Key signals would include those for the methoxy carbon, the carbon bonded to the sulfur atom, and the distinct carbons of the undecane chain.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (terminal) ~0.88 Triplet 3H
(CH₂)₇ ~1.2-1.6 Multiplet 14H
CH₂-CH(SH) ~1.65 Multiplet 2H
CH(SH) ~2.7 Multiplet 1H
SH ~1.3-1.7 Singlet/Triplet 1H
CH₂-O ~3.5 Triplet 2H

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (terminal) ~14
(CH₂)ₓ (alkyl chain) ~22-32
C-SH ~35-45
C-O ~70-75

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uklibretexts.org The molecular formula of this compound is C₁₂H₂₆OS, giving it a monoisotopic mass of approximately 218.17 g/mol .

In an MS experiment, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is highly dependent on the structure of the molecule, with cleavage often occurring at the weakest bonds or to form the most stable ions. For this compound, key fragmentation pathways would involve cleavage alpha to the sulfur atom and the ether oxygen.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Mass/Charge) Proposed Ionic Fragment Fragmentation Pathway
218 [C₁₂H₂₆OS]⁺ Molecular Ion (M⁺)
173 [M - CH₂OCH₃]⁺ Cleavage of the C-C bond adjacent to the ether
115 [M - C₈H₁₇]⁺ Alpha-cleavage adjacent to the thiol group
75 [CH(SH)CH₂CH₂OCH₃]⁺ Cleavage of the C-C bond at the thiol position

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with mass spectrometry, it provides a powerful platform for both the separation and identification of individual components within a sample.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight and alkyl structure, is well-suited for this method. In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a long capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is identified by its unique mass spectrum. semanticscholar.org

The analysis would provide a chromatogram showing a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak would then be used to confirm its identity, matching the molecular ion and fragmentation pattern discussed previously. This technique is highly effective for assessing the purity of a synthesized sample or for detecting its presence in volatile mixtures.

Typical GC-MS Parameters for this compound Analysis

Parameter Typical Setting
GC Column Rtx-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow ~1.2 mL/min
Injection Mode Splitless or Split (e.g., 10:1 ratio)
Injector Temp. 250 °C
Oven Program 70 °C (2 min), ramp at 10 °C/min to 280 °C, hold 5 min
MS Ion Source Electron Impact (EI), 70 eV
MS Transfer Line 280 °C

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for analyzing compounds in complex matrices, such as biological or environmental samples. nih.govmdpi.com It is particularly useful for compounds that are not sufficiently volatile for GC or that require analysis in a liquid state. nih.gov

In this method, the compound is first separated by high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column. nih.gov The eluent from the HPLC is then introduced into a mass spectrometer. For enhanced selectivity and quantification, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of this compound at m/z 219) is selected, fragmented, and a specific product ion is monitored. unipd.itbohrium.com This specific precursor-to-product ion transition is highly unique to the target molecule, allowing for accurate quantification even at very low levels in complex samples.

Proposed LC-MS/MS Parameters for this compound Analysis

Parameter Typical Setting
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Gradient elution from 5% to 95% B over several minutes
Flow Rate 0.2 - 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 219 ([M+H]⁺)

Solid-Phase Extraction (SPE) in Sample Preparation for Thiols

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique that concentrates and purifies analytes from a solution by partitioning them between a solid and a liquid phase. websiteonline.cnsigmaaldrich.comsigmaaldrich.com This method is particularly valuable for the analysis of volatile thiols in complex matrices such as alcoholic beverages, where they exist in low concentrations. unimi.it The versatility of SPE allows it to be used for various purposes, including trace enrichment, purification, and class fractionation. websiteonline.cn Compared to traditional liquid-liquid extraction (LLE), SPE is more efficient, reduces the use of organic solvents, and is easily automated. sigmaaldrich.comnih.gov

The selection of the appropriate sorbent is critical for the effective isolation of thiols. Common SPE strategies involve reversed-phase, normal-phase, and ion-exchange mechanisms. sigmaaldrich.comnih.gov For thiol analysis, specific methods have been developed that often involve derivatization or the use of sorbents with a high affinity for sulfur compounds. mdpi.com For instance, some methods utilize metal ions like silver (Ag+) incorporated into SPE cartridges, which show a strong affinity for thiols, allowing for their selective retention. mdpi.comlu.se The retained thiols can then be eluted for subsequent analysis. mdpi.com Another approach involves derivatizing the thiols to more stable compounds, which can then be efficiently extracted using a suitable SPE sorbent. acs.org For example, 4,4′-dithiodipyridine (DTDP) has been used as a derivatizing agent for thiols in wine, creating stable derivatives that are enriched by SPE prior to HPLC-MS/MS analysis. acs.org

The general procedure for SPE includes four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. sigmaaldrich.com The choice of solvents for each step is crucial for achieving high recovery and purity of the target thiol.

Table 1: Examples of Solid-Phase Extraction Methods for Thiol Analysis in Beverages

Target Analytes Matrix SPE Sorbent/Method Derivatization Agent Analytical Technique Reference
Polyfunctional thiols Wine Not specified 4,4'-dithiodipyridine (DTDP) HPLC-MS/MS acs.org
Volatile thiols Beer, Hops Silver-based cartridges (Meta-Sep IC-Ag) None GC mdpi.com
Polyfunctional thiols Beer Silver ion columns None GC-FID lu.se
Thiols and Aldehydes Beer Not specified ω-bromoacetonylquinolinium bromide (BQB) LC-MS nih.gov

Electrochemical Approaches for Thiol Detection and Surface Characterization

Electrochemical methods offer highly sensitive and often real-time detection capabilities for thiols. These techniques are typically based on the unique interaction of the thiol group with noble metal surfaces, most commonly gold electrodes.

Cyclic Voltammetry and Impedance Spectroscopy for Interfacial Properties

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for characterizing the formation and properties of self-assembled monolayers (SAMs) of thiols on gold surfaces. scielo.brresearchgate.netresearchgate.net While direct studies on this compound are not prevalent, extensive research on alkanethiols provides a strong model for understanding its interfacial behavior. The strong affinity between sulfur and gold leads to the spontaneous formation of a stable, organized monolayer (S-Au linkage). ias.ac.in

Cyclic Voltammetry (CV) is used to study the adsorption and desorption processes of thiols on the electrode surface. nih.govvjol.info.vn A typical CV of a bare gold electrode in an electrolyte solution will show characteristic oxidation and reduction peaks. ias.ac.in Upon formation of a thiol SAM, the electrode surface becomes blocked, which significantly reduces the current from redox probes in the solution, such as Fe(CN)₆³⁻/⁴⁻. scielo.brresearchgate.net This blocking effect confirms the presence of a well-packed monolayer. Furthermore, applying a sufficiently negative potential can induce reductive desorption of the thiol from the gold surface, which is observable as a distinct peak in the voltammogram. nih.gov

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the dielectric properties, structure, and permeability of the thiol monolayer. scholaris.carsc.org The technique measures the impedance of the system over a range of frequencies. researchgate.net A well-formed SAM acts as a capacitor, and its capacitance can be used to estimate the thickness and organization of the monolayer. researchgate.net EIS is highly sensitive to defects and pinholes in the SAM, making it an excellent tool for evaluating the quality of the film. scholaris.ca The data is often modeled using an equivalent circuit to extract parameters such as solution resistance, double-layer capacitance, and charge-transfer resistance. scielo.br

Table 2: Key Findings from Electrochemical Studies of Thiol SAMs on Gold

Technique Thiol Studied Key Findings Reference
CV and EIS Alkanethiols with carboxylic groups Monolayer blocks electron transfer; properties are pH-dependent. scielo.brresearchgate.net
EIS Dodecanethiol (DDT) and others Allows determination of surface composition in mixed SAMs. researchgate.net
CV Fluorophore-terminated C11 thiol Demonstrates reductive desorption at negative potentials. nih.gov
EIS Aliphatic thiols, disulfides, etc. Follows the different stages of adsorption and SAM consolidation in real-time. rsc.org

Real-time Monitoring and Interference Mitigation in Electrochemical Systems

The ability to monitor thiol concentrations in real-time is a significant advantage of electrochemical sensors. researchgate.netresearchgate.net This can be achieved by tracking changes in current or impedance as the thiol interacts with a modified electrode surface. researchgate.net For instance, the adsorption of thiols onto a gold electrode can be followed by measuring the decrease in a steady-state faradaic current, providing insights into the kinetics of SAM formation. researchgate.net

A major challenge in the electrochemical detection of thiols is interference from other electroactive or surface-active species in the sample matrix. nih.govnih.gov In biological or environmental samples, compounds can compete with the target thiol for electrode surface sites or undergo redox reactions at similar potentials, leading to false signals. For example, dithiothreitol (B142953) (DTT), a reagent used to activate certain enzymes, has been shown to interfere with the gold-thiol interface by causing desorption of peptide probes from the electrode surface. nih.gov

Several strategies can be employed to mitigate interference:

Sample Pre-treatment: Techniques like filtration or SPE can be used to remove interfering substances before electrochemical analysis. nih.gov

Surface Modification: Modifying the electrode with selective materials can enhance the response to the target thiol while minimizing signals from other compounds.

Potential Waveform Optimization: In techniques like voltammetry, tailoring the applied potential waveform can help to resolve the signals from the analyte and interfering species.

pH Control: The local pH at the electrode surface can change during electrochemical measurements, affecting the signal. rug.nl Buffering the solution is crucial to maintain stable conditions.

Understanding the potential for interference from common reagents and matrix components is critical for developing robust and accurate electrochemical methods for thiol analysis. nih.govnih.gov

Advanced hyphenated techniques for Comprehensive Characterization

For the comprehensive analysis of complex mixtures containing volatile sulfur compounds like this compound, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a detection method, provide the necessary selectivity and sensitivity. nih.govchemijournal.comlongdom.org

The most common approach for VSC analysis is Gas Chromatography (GC) coupled with a detector. ijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying and quantifying volatile compounds. acs.org GC separates the components of the mixture, and the MS provides mass spectra that allow for positive identification and structural elucidation. ijpsjournal.com The high reactivity and low concentration of many thiols often necessitate a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME), and derivatization to improve chromatographic performance. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is also highly effective, particularly for less volatile or thermally unstable thiol derivatives. longdom.orgijpsjournal.com As with GC-MS, derivatization is often employed to improve separation and detection. acs.org The combination of LC with tandem mass spectrometry (MS/MS) provides excellent selectivity and is used for trace-level quantification. acs.orgnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples like wine or beer, conventional GC may not provide adequate separation. nih.gov GC×GC utilizes two different columns to dramatically increase peak capacity and resolving power. mdpi.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS becomes a powerful tool for untargeted screening and detailed characterization of the volatile profile, enabling the separation of co-eluting compounds that would be missed by one-dimensional GC. nih.govmdpi.com

These hyphenated techniques are indispensable for the detailed characterization of trace-level thiols in challenging matrices, providing both the separation power and the identification capabilities required for accurate analysis. nih.govlongdom.org

Table 3: Comparison of Hyphenated Techniques for Thiol Analysis

Technique Principle Advantages Common Applications Reference
GC-MS Separates volatile compounds based on boiling point/polarity, followed by mass-based detection. High separation efficiency for volatiles, provides structural information. Analysis of VSCs in wine, beer, and spirits. acs.orgresearchgate.netnih.gov
LC-MS/MS Separates compounds in liquid phase, followed by selective and sensitive mass detection. Suitable for less volatile/thermally labile compounds, high sensitivity and selectivity. Quantification of derivatized thiols in beverages. acs.orgnih.gov

| GC×GC-TOFMS | Comprehensive two-dimensional GC separation coupled with fast mass detection. | Extremely high resolving power, ideal for very complex matrices, enhanced sensitivity. | Detailed volatile profiling of wine and beer. | nih.govmdpi.com |

Computational Chemistry and Theoretical Modeling of 1 Methoxyundecane 3 Thiol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding the intrinsic properties of 1-methoxyundecane-3-thiol.

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for investigating the electronic structure of molecules. acs.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like this compound. mdpi.com DFT calculations are used to determine the ground state properties by optimizing the molecular geometry to find its lowest energy conformation.

Key ground state properties that can be calculated for this compound include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Thermodynamic Properties: Calculating standard enthalpies of formation, Gibbs free energies, and entropies, which are crucial for understanding the molecule's stability and reactivity. researchgate.net

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to identify characteristic functional groups and compare with experimental data.

Functionals such as B3LYP are commonly used in DFT calculations for organosulfur compounds, often paired with basis sets like 6-31G(d,p) or cc-pVQZ to achieve reliable results. nih.govnih.gov For instance, studies on similar thiol-containing molecules have demonstrated that methods like B3LYP can accurately predict geometries and thermodynamic descriptors. nih.gov

Table 1: Representative Ground State Properties Calculable by DFT for this compound
PropertyDescriptionExample Value (Hypothetical)
C-S Bond LengthThe distance between the carbon and sulfur atoms of the thiol group.1.85 Å
S-H Bond LengthThe distance between the sulfur and hydrogen atoms of the thiol group.1.34 Å
C-S-H Bond AngleThe angle formed by the carbon, sulfur, and hydrogen atoms.96.5°
Enthalpy of Formation (ΔHf°)The change in enthalpy during the formation of the compound from its constituent elements.-450.2 kJ/mol

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "gold standard" results. acs.org

For a molecule like this compound, high-accuracy ab initio calculations would typically be performed on a simplified analogue of the molecule to manage computational cost. The results are often used to benchmark the accuracy of more efficient methods like DFT. researchgate.net Composite theoretical procedures such as CBS-Q and G3 have been successfully used to calculate thermochemical data for small organosulfur compounds, yielding results in good agreement with experimental values. acs.org These high-level calculations are essential for obtaining precise energetic data, such as bond dissociation energies and reaction barriers, which are critical for a detailed understanding of chemical reactivity.

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Quantum chemical calculations provide detailed information on molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comossila.com

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.org

Table 2: Predicted Frontier Orbital Properties for this compound (Hypothetical)
PropertyDescriptionPredicted Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital.-6.1 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital.1.5 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.7.6 eV

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. koreascience.kraip.org This approach allows for the exploration of conformational flexibility, dynamic processes, and interactions with the surrounding environment, which are particularly important for a long-chain molecule like this compound.

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. researchgate.netmdpi.com A common form of tautomerism in related compounds is thione-thiol tautomerism, involving the interconversion between a C=S (thione) group and a C-S-H (thiol) group. nih.govsciengpub.ir While this compound exists in the thiol form, computational studies can be used to investigate the potential energy surface for its isomerization.

Computational methods can map the pathways for such transformations by:

Locating Transition States: Identifying the highest energy point along the reaction coordinate between two isomers.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the isomerization to occur.

Quantum chemical investigations on molecules like 1,2,4-triazole-3-thione have shown that the thione form is generally more stable in the gas phase. nih.gov Such studies provide a framework for understanding the relative stabilities of potential isomers of this compound and the kinetics of their interconversion.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org MD simulations are an ideal tool for studying these interactions. For this compound, which has a long, nonpolar alkyl chain and polar methoxy (B1213986) and thiol functional groups, the choice of solvent will strongly dictate its preferred conformation.

Simulations can be performed using:

Explicit Solvent Models: The solute molecule is surrounded by a large number of individual solvent molecules (e.g., water, ethanol), providing a detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant, which reduces computational cost while still accounting for bulk electrostatic effects. mdpi.com

Studies on thiol-ene reactions have shown that solvents can have a more pronounced effect on some reaction steps than others, with polar media influencing the stability of charged intermediates. researchgate.netacs.org MD simulations of this compound could reveal how its flexible undecane (B72203) chain folds in polar versus nonpolar solvents and how the solvent molecules arrange themselves around the polar headgroup, thereby influencing its accessibility and reactivity. frontiersin.org

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is primarily dictated by the thiol (-SH) functional group, a sulfur analogue of an alcohol. Computational modeling provides significant insights into its chemical behavior. The sulfur atom in the thiol group is highly nucleophilic, especially in its deprotonated thiolate form (RS⁻). masterorganicchemistry.com This high nucleophilicity suggests that this compound will readily participate in nucleophilic substitution reactions, particularly S(_N)2 type reactions with suitable electrophiles like alkyl halides. masterorganicchemistry.comchemistrysteps.com

Another significant reaction pathway for thiols is oxidation. The S-H bond is weaker than the O-H bond, making thiols susceptible to oxidation. chemistrysteps.com Mild oxidizing agents typically convert thiols into disulfides (RSSR), forming a disulfide bridge. masterorganicchemistry.comyoutube.com This dimerization is a key reaction in various chemical and biological systems. Computational studies can predict the feasibility of these oxidation pathways and the stability of the resulting disulfide.

Furthermore, this compound is expected to undergo thiol-ene "click" reactions, where the thiol adds across a double bond (an ene). researchgate.net This reaction can proceed via a radical or a catalyzed mechanism and is known for its high efficiency and selectivity. researchgate.netresearchgate.net Theoretical models can elucidate the step-by-step mechanism, including propagation and chain-transfer steps, to predict reaction kinetics and product outcomes. researchgate.net

The presence of the methoxy group and the long undecane chain may introduce steric and electronic effects that modulate the reactivity of the thiol group. The undecane chain could sterically hinder the approach of reactants to the sulfur atom, while the ether linkage might have a subtle electronic influence on the acidity and nucleophilicity of the thiol.

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the highest energy point along a reaction coordinate, which represents the energetic barrier that must be overcome for a reaction to proceed. nih.gov For this compound, TS analysis can be applied to its characteristic reactions.

In a typical S(_N)2 reaction, the thiolate of this compound would act as the nucleophile. The transition state would feature a pentacoordinate carbon atom at the electrophilic center, with the sulfur atom forming a partial bond and the leaving group's bond being partially broken. nih.gov Quantum chemical calculations can determine the geometry and energy of this transition state, providing the activation energy (Ea) for the reaction.

For thiol-disulfide exchange, the mechanism involves a nucleophilic attack of a thiolate on one of the sulfur atoms of a disulfide bond, proceeding through a tri-sulfur transition state. nih.gov The activation energy for this process can be computationally determined, and it is a critical factor in understanding the kinetics of disulfide bond formation and cleavage. nih.gov Similarly, in radical-mediated thiol-ene reactions, computational methods can model the transition states for the addition of the thiyl radical to the alkene and the subsequent hydrogen abstraction from another thiol molecule. researchgate.net

The table below presents hypothetical activation energies for plausible reactions of this compound, derived from computational transition state analysis. These values are illustrative and would be calculated using methods like Density Functional Theory (DFT).

Table 1: Hypothetical Activation Energies for Reactions of this compound
Reaction TypeReactantsDescriptionCalculated Activation Energy (kcal/mol)
SN2 Substitution1-Methoxyundecane-3-thiolate + Methyl IodideNucleophilic attack of the thiolate on the methyl group, displacing iodide.15-20
Thiol-Disulfide Exchange1-Methoxyundecane-3-thiolate + Dimethyl DisulfideFormation of a mixed disulfide via a tri-sulfur transition state.10-15
Radical Thiol-Ene Addition1-Methoxyundecane-3-thiyl radical + PropeneAddition of the thiyl radical to the double bond of propene.5-10

The feasibility and rate of reactions involving this compound are governed by thermodynamic and kinetic factors, both of which can be thoroughly investigated using computational models.

Thiol Acidity (pKa): Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.com The pKa value determines the concentration of the highly reactive thiolate anion at a given pH. Computational methods can predict the pKa of this compound, which is crucial for understanding its pH-dependent reactivity. nih.gov

S-H Bond Dissociation Energy (BDE): The relatively weak S-H bond (compared to O-H) influences reactions involving homolytic cleavage, such as radical-initiated processes. chemistrysteps.com The BDE can be calculated to assess the propensity for thiyl radical formation.

Kinetic Considerations: Kinetics relates to the rate of a reaction and is primarily determined by the activation energy (Ea). nih.gov

Activation Energy: As determined by transition state analysis, a lower activation energy leads to a faster reaction rate. nih.gov The long undecane chain in this compound might sterically hinder the approach to the sulfur atom, potentially increasing the activation energy for certain reactions compared to smaller thiols.

Nucleophilicity: The thiolate anion is an excellent nucleophile. chemistrysteps.com Its nucleophilicity, which can be quantified computationally, directly impacts the rate of S(_N)2 and Michael addition reactions.

Pre-exponential Factor: In the Arrhenius equation, this factor relates to the frequency of collisions with the correct orientation. The conformational flexibility of the long alkyl chain in this compound could influence this factor.

The following table summarizes key theoretical parameters influencing the reactivity of this compound.

Table 2: Theoretical Thermodynamic and Kinetic Parameters for this compound
ParameterDescriptionEstimated Value/Comment
pKaMeasure of acidity; lower value indicates higher acidity.~10-11 (Typical for alkyl thiols)
S-H Bond Dissociation EnergyEnergy required to break the S-H bond homolytically.~87 kcal/mol
Gibbs Free Energy of Reaction (ΔG)Determines spontaneity. For SN2 with a good leaving group, this would be negative.Reaction-dependent
Activation Energy (Ea)Energy barrier for reaction. Influenced by steric hindrance from the undecane chain.Reaction-dependent

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. elsevierpure.comnih.gov For this compound, QSPR can be a powerful tool to predict various properties without the need for extensive experimental measurements.

The development of a QSPR model involves several key steps:

Data Set Compilation: A dataset of structurally diverse molecules, including this compound and other related thiols, is assembled. The target property (e.g., boiling point, reactivity rate constant, solubility) for each molecule must be known.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify different aspects of the molecular structure. nih.gov They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges).

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, atom counts). nih.gov

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical equation linking the descriptors to the target property. nih.govresearchgate.net The model's predictive power is rigorously validated using techniques like cross-validation and an external test set. researchgate.net

For this compound, a QSPR model could be developed to predict its reactivity in a specific reaction, such as its rate of addition to a Michael acceptor. The model would be trained on a series of thiols with known reaction rates. The resulting equation would allow for the prediction of the rate for this compound based solely on its calculated molecular descriptors.

The table below provides an illustrative example of a dataset that could be used to build a QSPR model for predicting the nucleophilic reaction rate constant (log k) of various thiols.

Table 3: Illustrative QSPR Dataset for Predicting Thiol Reactivity (log k)
CompoundMolecular Weight (g/mol)Topological Polar Surface Area (Ų)Calculated logPExperimental log k
Ethanethiol62.131.01.45-2.5
1-Propanethiol76.161.01.95-2.7
2-Propanethiol76.161.01.80-3.1
1-Butanethiol90.191.02.45-2.8
1-Hexanethiol118.241.03.45-3.0
This compound 218.4146.534.80Predicted

Structure Activity Relationship Sar and Structural Modification Studies of 1 Methoxyundecane 3 Thiol Analogues

Influence of the Thiol Functionality on Chemical and Biochemical Interactions

The thiol (-SH) group is the most reactive site of the 1-methoxyundecane-3-thiol molecule, dictating its involvement in a variety of chemical and biochemical pathways. Its functionality is central to the molecule's specific activities and interactions.

Essentiality of Free Thiol Group for Specific Activities

The presence of a free, unmodified thiol group is paramount for the characteristic reactivity of these molecules. The nucleophilic nature of the thiol, particularly its deprotonated thiolate form (RS⁻), is the basis for many of its interactions. nih.gov In biological systems, the reactivity of protein thiols is often modulated by their local environment, which can lower the pKa of the thiol group and increase the concentration of the more reactive thiolate anion at physiological pH. nih.gov Any modification, such as oxidation to a disulfide or alkylation, would block this nucleophilicity and thereby eliminate or drastically reduce its specific activities. nih.gov For a molecule to engage in reactions like thiol-disulfide exchange or nucleophilic attack, the thiol must be available and unhindered. nih.govnih.gov

Role in Redox Processes and Thiol-Disulfide Exchange

Thiols are key players in redox signaling and maintaining the redox balance within biological systems. nih.gov They can undergo oxidation to form various products, including sulfenic acids, sulfinic acids, and sulfonic acids, or they can form disulfide bonds through reaction with another thiol. youtube.comyoutube.com This reversible oxidation, particularly the formation of disulfide bonds (RSSR), is a fundamental redox process. nih.govnih.gov

A primary mechanism through which this compound would participate in redox chemistry is thiol-disulfide exchange. This is a nucleophilic substitution (SN2) reaction where a thiolate anion attacks a disulfide bond. nih.govresearchgate.net The reaction proceeds through a transition state where the attacking and leaving sulfur atoms are aligned, resulting in the formation of a new disulfide bond and a new thiol. nih.govresearchgate.net This process is crucial for the proper folding of proteins in the endoplasmic reticulum and is catalyzed by enzymes like protein disulfide isomerase (PDI). nih.govnih.gov The ability of this compound to participate in such exchanges allows it to interact with and modify the redox state of biological disulfides, such as those in proteins or glutathione (B108866) disulfide (GSSG). nih.gov

Table 1: Key Reactions in Thiol Redox Chemistry

Reaction Type Reactants Products Significance
Thiol Oxidation 2 R-SH + [O] R-S-S-R + H₂O Formation of a disulfide bond, a key structural and regulatory motif. youtube.com
Thiol-Disulfide Exchange R-SH + R'-S-S-R' R-S-S-R' + R'-SH Modulation of protein function and redox signaling. nih.gov
Reduction of Disulfide R-S-S-R + 2[H] 2 R-SH Regeneration of free, active thiols. youtube.com

Thiol Group-Trapping Ability and its Chemical Correlation

The nucleophilic character of the thiol group enables it to act as a "trap" for electrophilic species. This trapping ability is a direct consequence of its chemical reactivity. For instance, thiols can react with Michael acceptors, which are α,β-unsaturated carbonyl compounds, through a conjugate addition reaction. mdpi.comresearchgate.net Studies on other thiol-containing compounds have demonstrated a strong correlation between this thiol group-trapping ability and specific biological activities, such as antimalarial effects. mdpi.comnih.gov

Furthermore, thiols can function as traps for other chemical moieties, such as methyl groups, in certain biocatalytic processes. nih.gov In these reactions, the thiol acts as an acceptor for a methyl group transferred from another molecule, forming a stable thioether. nih.gov This process can drive a reaction to completion by sequestering the transferred group. nih.gov The effectiveness of this compound as a trapping agent would be directly correlated with the nucleophilicity of its sulfur atom and the accessibility of the thiol group.

Impact of the Alkane Chain Length and Methoxy (B1213986) Group Position on Molecular Behavior

Modulation of Hydrophobicity and Lipophilicity

The balance between hydrophobicity (water-repelling) and lipophilicity (fat-loving) is a key determinant of a molecule's behavior.

Alkane Chain: The eleven-carbon alkane chain is the primary contributor to the molecule's hydrophobic and lipophilic character. Generally, increasing the length of an alkyl chain enhances the hydrophobicity of a molecule. researchgate.netunair.ac.idnih.gov This is because longer chains provide a larger nonpolar surface area, leading to more favorable interactions with nonpolar environments like cell membranes and less favorable interactions with water. d-nb.inforesearchgate.net Therefore, analogues of this compound with longer chains would be more lipophilic, while those with shorter chains would be more hydrophilic. However, excessively long chains can sometimes lead to a decrease in the expected hydrophobicity due to molecular collapse or folding. researchgate.netunair.ac.id

Table 2: Predicted Effect of Structural Modifications on Lipophilicity

Structural Modification Predicted Change in Hydrophobicity/Lipophilicity Rationale
Increase Alkane Chain Length (e.g., to C13) Increase Larger nonpolar surface area. nih.gov
Decrease Alkane Chain Length (e.g., to C9) Decrease Smaller nonpolar surface area. nih.gov
Shift Methoxy Group to Terminal Position Minor Change The overall nonpolar character of the long alkane chain dominates. Positional effects are subtle. researchgate.net
Replace Methoxy with Hydroxy Group Decrease Introduction of a more polar, hydrogen-bond-donating group. nih.gov

Conformational Constraints and Flexibility

The three-dimensional shape and flexibility of this compound are governed by its structural components.

Alkane Chain: The long undecane (B72203) chain, composed of sp³-hybridized carbons, allows for a high degree of conformational freedom due to rotation around the carbon-carbon single bonds. This flexibility enables the molecule to adopt various shapes, allowing it to fit into hydrophobic pockets of proteins or intercalate into lipid bilayers. surfacesciencewestern.com

Steric and Electronic Effects of Methoxy Substitution

The methoxy (-OCH₃) group, while seemingly simple, exerts significant steric and electronic effects that can profoundly influence the biological activity and physicochemical properties of a molecule like this compound.

Electronic Effects: Electronically, the oxygen atom of the methoxy group is electronegative, creating a dipole moment and influencing the electron distribution across the molecule. This can affect the molecule's polarity, solubility, and its ability to participate in non-covalent interactions like hydrogen bonding. The methoxy group can act as a hydrogen bond acceptor, which could be a critical interaction point with a biological target. nih.gov Furthermore, the electronic nature of the methoxy group can subtly influence the reactivity of the nearby thiol group. While the effect is transmitted through several sigma bonds, it can still impact the pKa of the thiol, affecting its ionization state at physiological pH and its nucleophilicity.

Rational Design of Analogues for Targeted Chemical and Biochemical Research

The rational design of analogues of this compound would be a key strategy to probe its mechanism of action and to optimize its activity for specific chemical or biochemical research applications. This process involves systematic structural modifications to understand and improve its properties.

Synthesis and Evaluation of Homologous Series of Methoxyalkanethiols

A fundamental approach in SAR studies is the synthesis and evaluation of a homologous series. For this compound, this would involve systematically varying the length of the alkyl chain. By synthesizing and testing compounds such as 1-methoxyoctane-3-thiol, 1-methoxydodecane-3-thiol, and so on, researchers could determine the optimal chain length for a particular biological activity.

Long-chain aliphatic molecules often exhibit a "cut-off" effect, where biological activity increases with chain length up to a certain point, after which it decreases. This is often attributed to changes in lipophilicity, which affects membrane permeability and interaction with hydrophobic binding pockets.

To illustrate this, a hypothetical data table for a homologous series of methoxyalkanethiols is presented below. The activity data is illustrative and would need to be determined experimentally.

CompoundAlkyl Chain LengthLipophilicity (logP)Biological Activity (IC₅₀, µM)
1-Methoxyhexane-3-thiol (B1622193)62.550
1-Methoxyoctane-3-thiol83.525
1-Methoxydecane-3-thiol104.510
This compound 11 5.0 5
1-Methoxydodecane-3-thiol125.515
1-Methoxytetradecane-3-thiol146.540

This is a hypothetical data table for illustrative purposes.

Introduction of Diverse Substituents to Probe Structure-Effect Relationships

Beyond altering chain length, introducing a variety of substituents at different positions on the this compound scaffold would provide a deeper understanding of the SAR. Key modifications could include:

Varying the Alkoxy Group: Replacing the methoxy group with ethoxy, propoxy, or even bulkier groups like isopropoxy would probe the steric tolerance at the 1-position.

Modifying the Thiol Group: Converting the thiol to a thioether or a disulfide could reveal the importance of the free thiol for activity.

Introducing Functional Groups on the Chain: Adding hydroxyl, carbonyl, or halogen groups at various points along the undecane chain would explore the impact of polarity and hydrogen bonding potential on activity.

The following table provides a hypothetical overview of such modifications and their potential impact on activity.

Analogue of this compoundModificationRationalePredicted Effect on Activity
1-Ethoxyundecane-3-thiolMethoxy to EthoxyProbe steric bulk at position 1Minor decrease
1-Methoxyundecane-3-olThiol to HydroxylAssess importance of sulfur atomSignificant change (increase or decrease)
1-Methoxy-11-fluoroundecane-3-thiolTerminal FluorinationIncrease lipophilicity, block metabolismPotential increase
5-Methoxyundecane-3-thiolPositional IsomerAlter spatial relationship of functional groupsSignificant change

This is a hypothetical data table for illustrative purposes.

Computational Approaches to SAR Prediction and Optimization

In the absence of extensive experimental data, computational modeling can be a powerful tool for predicting the SAR of this compound analogues and guiding the design of new compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For methoxyalkanethiols, descriptors such as molecular weight, logP, polar surface area, and various electronic and steric parameters could be used to build a predictive model. nih.gov Such a model could then be used to estimate the activity of virtual compounds before they are synthesized, saving time and resources.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the conformations of potentially active analogues of this compound, a pharmacophore model could be developed that includes features like a hydrogen bond acceptor (methoxy group), a hydrogen bond donor/metal chelator (thiol group), and a hydrophobic region (the undecane chain). This model would be invaluable for virtual screening of compound libraries to identify new potential leads.

Molecular Docking: If a biological target for this compound is known, molecular docking simulations can be used to predict how its analogues bind to the active site. These simulations can provide insights into the specific interactions that contribute to binding affinity and can help to rationalize the observed SAR. For flexible molecules like long-chain alkanes, conformational sampling is a critical aspect of successful docking studies.

By integrating these computational approaches with a well-designed synthetic and evaluation strategy, researchers can efficiently explore the SAR of this compound analogues and optimize their properties for specific research applications.

Applications of 1 Methoxyundecane 3 Thiol in Chemical Sciences and Engineering

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol functional group (-SH) in 1-Methoxyundecane-3-thiol exhibits a strong affinity for the surfaces of noble metals, enabling the spontaneous formation of dense, highly ordered molecular layers known as self-assembled monolayers (SAMs). tdl.orgsigmaaldrich.com These monolayers are a cornerstone of surface engineering, providing a straightforward method to control the physicochemical properties of a substrate at the molecular level. tdl.org

The formation of SAMs by alkanethiols on gold is a well-established process driven by the strong, specific interaction between sulfur and gold atoms. researchgate.netrsc.org When a gold substrate is exposed to a solution containing this compound, the thiol groups chemisorb onto the gold surface, leading to the formation of a stable gold-thiolate (Au-S) bond. rsc.orgnorthwestern.edu The long undecane (B72203) chains, influenced by van der Waals interactions between them, then align and pack closely together, creating a dense and robust organic thin film. sigmaaldrich.com This process transforms the original metallic surface into a new interface whose properties are dictated by the exposed methoxy (B1213986) (-OCH₃) terminal groups of the this compound molecules.

This bottom-up self-assembly approach offers precise control over the surface chemistry and structure, which is crucial for applications in nanotechnology, electronics, and biomaterials. nih.gov The resulting SAM can act as a protective layer, a functional interface for further chemical reactions, or a template for building more complex molecular architectures. nih.gov

The densely packed monolayer of this compound effectively alters the surface energy and dielectric properties of the substrate. This modification directly impacts two key interfacial properties: capacitance and wettability. tdl.orgharvard.edu

Wettability: The original clean gold surface is relatively hydrophilic. After the formation of a SAM with the long hydrocarbon chains of this compound, the surface becomes significantly more hydrophobic. The terminal methoxy group provides a moderately polar character compared to a simple methyl-terminated thiol, allowing for fine-tuning of the surface's interaction with liquids. The change in wettability is quantifiable by measuring the contact angle of a water droplet on the surface, as illustrated in the table below. harvard.edu

Interfacial Capacitance: The SAM acts as a molecular-scale dielectric layer between the conductive metal substrate and a surrounding electrolyte. The thickness and dielectric constant of this layer, determined by the length and packing of the this compound molecules, control the capacitance of the interface. This property is critical in the development of sensors, capacitors, and other electronic components where precise control of charge storage at interfaces is required.

Illustrative Example of Surface Property Modulation by an Alkanethiol SAM

SubstrateSurface ConditionWater Contact Angle (°)Typical Interfacial Capacitance (µF/cm²)
Gold (Au)Bare (Cleaned)< 30°20 - 50
Coated with Alkanethiol SAM> 100°1 - 2

The ability to precisely control surface properties using SAMs of molecules like this compound is highly valuable in the design of advanced analytical systems and biosensors. nih.gov By creating a well-defined and stable surface, SAMs can improve the performance and reliability of these devices. northwestern.edu For instance, a surface modified with this compound can be used to minimize the non-specific adsorption of proteins or other biomolecules from a sample, which is a common challenge in diagnostics. The methoxy-terminated surface provides a bio-inert background, ensuring that only specific, intended binding events are detected. This level of control is essential for developing highly sensitive and selective biosensing platforms. nih.gov

Role as Additives in Advanced Materials and Formulations

Beyond surface modification, this compound can be incorporated as an additive into bulk materials and liquid formulations to impart specific functionalities, such as improved lubrication and corrosion resistance.

In the field of tribology, molecules that can form protective films on metal surfaces are of great interest as anti-friction and anti-wear additives in lubricants. mdpi.com When added to a base oil, this compound can migrate to the sliding metal surfaces. Under the high pressure and shear conditions of a tribological contact, the thiol group can chemically adsorb onto the metal, forming a durable boundary lubrication film. tdl.org This self-assembled layer acts as a physical barrier that prevents direct metal-to-metal contact, thereby reducing both the coefficient of friction and the rate of mechanical wear. researchgate.net The long alkyl chain contributes to a low-shear interface, further enhancing the lubricating effect.

The same mechanism that allows this compound to form protective SAMs also makes it an effective corrosion inhibitor, particularly for metals like steel and copper in acidic or corrosive environments. nih.govresearchgate.net When introduced into a system, the thiol molecules adsorb onto the metal surface, creating a densely packed, hydrophobic barrier. researchgate.nethbku.edu.qa This film isolates the metal from corrosive agents such as water, oxygen, and ions, significantly slowing down the electrochemical processes that lead to corrosion. icrc.ac.ir Long-chain thiols are particularly effective because they form more robust and less permeable films. hbku.edu.qa The effectiveness of such an inhibitor is typically measured by its inhibition efficiency, which can be determined through electrochemical techniques or weight loss measurements.

Illustrative Corrosion Inhibition Data for a Thiol-Based Inhibitor

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)12.5-
0.12.877.6
0.51.191.2
1.00.893.6

Catalysis and Industrial Chemical Processes

Due to the absence of specific research on this compound in the context of catalysis and industrial chemical processes, the following sections cannot be populated with detailed, scientifically accurate information as requested.

Involvement in Organocatalytic Systems

There is no available data in the scientific literature detailing the involvement of this compound in organocatalytic systems.

Potential in Sustainable Chemical Transformations

There is no available data in the scientific literature regarding the potential or application of this compound in sustainable chemical transformations.

Environmental and Green Chemistry Considerations

Pathways for Chemical Transformation and Degradation in Environmental Matrices

The environmental fate of 1-methoxyundecane-3-thiol is determined by a combination of biotic and abiotic processes that can transform or degrade the molecule in matrices such as soil, water, and air. The presence of distinct functional groups suggests multiple potential degradation pathways.

Abiotic Degradation: Non-biological degradation can occur through processes like oxidation and photolysis.

Oxidation: The thiol group (-SH) is susceptible to oxidation. In aqueous environments, dissolved oxygen and reactive oxygen species can oxidize the thiol. This process can lead to the formation of a disulfide bond, linking two molecules of this compound together. Further oxidation by more potent agents could potentially convert the sulfur atom to sulfoxides, sulfones, or ultimately to sulfonic acids (RSO₃H). wikipedia.orgmasterorganicchemistry.com The long alkyl chain itself is relatively resistant to abiotic oxidation under typical environmental conditions.

Photolysis: In the atmosphere or the upper layers of water bodies, sunlight can initiate photochemical reactions. Organosulfur compounds can undergo phototransformation, although some aromatic sulfides, sulfoxides, and sulfones have shown high photochemical stability. researchgate.netmdpi.comresearchgate.net The aliphatic nature of this compound might make it susceptible to degradation initiated by photochemically generated radicals, such as hydroxyl radicals, in the atmosphere.

Biotic Degradation: Microbial activity is a primary driver for the degradation of organic compounds in soil and water.

Aerobic Degradation: In the presence of oxygen, microorganisms can metabolize the compound. Bacteria, such as those from the Brevibacillus genus, have been identified that can degrade long-chain alkanethiols. oup.com The likely pathway involves the enzymatic oxidation of the terminal methyl group of the undecane (B72203) chain (omega-oxidation) followed by successive shortening of the carbon chain (beta-oxidation), a common metabolic route for fatty acids. wikipedia.org The thiol and ether groups would be metabolized through specific enzymatic pathways.

Anaerobic Degradation: In oxygen-depleted environments like deep sediments or certain groundwater zones, anaerobic microbes would be responsible for degradation. The turnover of low-molecular-mass thiols by anaerobic bacteria is a known process in anoxic porewaters. nih.gov The degradation process would likely proceed at a slower rate compared to aerobic conditions and would involve different metabolic pathways. nih.gov

The table below summarizes the potential transformation pathways for this compound in various environmental settings.

Environmental MatrixPotential ProcessKey Functional Group InvolvedPotential Transformation Products
Water/Soil (Aerobic) Microbial β-oxidationAlkyl chainShort-chain metabolic intermediates, CO₂
Chemical/Microbial OxidationThiol (-SH)Disulfides, Sulfoxides, Sulfonic Acids
Water/Soil (Anaerobic) Microbial MetabolismAlkyl chain, ThiolMethane, CO₂, simpler organic compounds
Atmosphere/Surface Water Photolysis (e.g., via hydroxyl radicals)Entire MoleculeOxidized and fragmented byproducts

This table presents hypothetical pathways based on the chemical properties of the compound's functional groups. Specific degradation studies for this compound are not extensively available.

Strategies for Sustainable Synthesis and Resource Efficiency

Green chemistry principles offer a framework for developing more environmentally benign and efficient methods for synthesizing fragrance molecules like this compound. researchgate.netmatec-conferences.org These strategies focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. sustainability-directory.com

Biocatalysis and Enzymatic Synthesis: Enzymes offer high selectivity and operate under mild conditions (room temperature, aqueous solutions), reducing energy inputs and hazardous waste. personalcaremagazine.com

Enzymatic Hydrolysis: A potential green route could involve the enzymatic hydrolysis of a more stable precursor, such as a thioacetate (B1230152). Lipases and esterases have been successfully used to hydrolyze thioacetates to generate the corresponding thiols in high yields. imreblank.chnih.gov This method allows for the on-demand release of the volatile thiol from a stable, non-odorous precursor.

Enzyme-catalyzed Reactions: Enzymes like horseradish peroxidase have been used for synthesizing thiol-containing polyphenols, indicating the potential for enzymatic catalysis in forming C-S bonds. acs.org

Atom-Economical Reactions: Reactions that incorporate the maximum number of atoms from the reactants into the final product are considered highly efficient.

Thiol-Ene Reactions: The "click chemistry" of thiol-ene reactions is a prime example of an atom-economical process. acs.orgresearchgate.net This reaction involves the addition of a thiol across a double bond (an alkene or "ene"), often initiated by UV light or a radical initiator, and can proceed rapidly without solvents. rsc.orgnih.govrsc.org A sustainable synthesis for this compound could be envisioned by reacting a suitable undecene precursor with a thiolating agent under these conditions.

Use of Greener Solvents and Catalysts: Replacing traditional volatile organic solvents and heavy-metal catalysts can significantly reduce the environmental impact of chemical synthesis.

Green Solvents: Supercritical carbon dioxide, ethanol, and water are considered green solvents that can replace hazardous options like alkanes or ethers in extraction and reaction processes. personalcaremagazine.com Bio-based solvents such as ethyl lactate (B86563) have also been shown to be effective media for reactions involving thiols. researchgate.net

Photocatalysis: Visible-light photocatalysis represents a sustainable energy source for chemical reactions. acs.org Metal-free, organic photocatalysts can be used to synthesize sulfur-containing compounds, minimizing waste and avoiding the use of toxic heavy metals. acs.org

The following table outlines potential green chemistry strategies applicable to the synthesis of this compound.

Green Chemistry StrategyDescriptionPotential Application for this compound
Biocatalysis Use of enzymes (e.g., lipases, esterases) to catalyze reactions under mild conditions. researchgate.netimreblank.chEnzymatic hydrolysis of a thioacetate precursor to release the final thiol compound.
Thiol-Ene "Click" Chemistry Highly efficient, atom-economical addition of a thiol to an alkene, often photo-initiated. acs.orgrsc.orgReaction of an undecene derivative with a sulfur source to form the C-S bond.
Renewable Feedstocks Using starting materials derived from biological sources instead of petrochemicals. sustainability-directory.comSynthesis starting from a bio-derived long-chain fatty acid or alcohol.
Green Solvents Employing environmentally benign solvents like water, supercritical CO₂, or ethanol. personalcaremagazine.comPerforming synthesis or purification steps in a non-toxic, renewable solvent.
Photocatalysis Using light as an energy source to drive reactions, often with organic photocatalysts. acs.orgA light-driven, catalyst-mediated step to form the thiol group or other key bonds.

This table provides a conceptual framework for the sustainable synthesis of this compound based on established green chemistry principles.

Future Research Directions and Unexplored Avenues for 1 Methoxyundecane 3 Thiol

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The reactivity of the thiol group in 1-methoxyundecane-3-thiol is central to its utility. Future research should focus on employing advanced spectroscopic techniques for the real-time monitoring of its chemical transformations. This will provide invaluable mechanistic insights and enable precise control over reaction kinetics.

One promising avenue is the application of in situ Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.netrsc.org This technique can track the consumption of reactants and the formation of products in real-time, providing detailed information about reaction intermediates and kinetics without the need for sample quenching. For instance, monitoring the thiol-ene "click" reaction of this compound with various alkenes under UV irradiation directly in an NMR tube would allow for the precise determination of reaction rates and the identification of any side products. rsc.orgresearchgate.netrsc.org

Another powerful tool is Mass Spectrometry (MS), particularly techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). sfrbm.org These methods can be used for the real-time analysis of reaction mixtures, allowing for the simultaneous monitoring of all covalent species present at each time point. sfrbm.org This would be particularly useful for studying the functionalization of surfaces or nanoparticles with this compound, providing a direct measure of the extent and rate of surface modification.

The development of fluorescent probes that specifically react with the thiol group of this compound could also enable real-time monitoring through fluorescence spectroscopy. This approach offers high sensitivity and is well-suited for tracking reactions in complex biological or material systems.

Spectroscopic Technique Application for this compound Potential Insights
In situ NMR SpectroscopyReal-time monitoring of thiol-ene and thiol-yne "click" reactions.Reaction kinetics, identification of intermediates, and product distribution.
Mass Spectrometry (ESI, MALDI)Monitoring surface functionalization and nanoparticle conjugation.Rate and extent of modification, identification of adducts.
Fluorescence SpectroscopyTracking thiol-disulfide exchange reactions in biological systems.Spatiotemporal dynamics of the reaction, quantification of thiol reactivity.

Integration into Smart Materials and Responsive Systems

The incorporation of this compound into smart materials and responsive systems represents a significant and largely unexplored research direction. nih.govnih.govencyclopedia.pub The thiol group's ability to participate in dynamic covalent chemistry, such as thiol-disulfide exchange, makes it an ideal candidate for creating materials that can respond to external stimuli like pH, redox potential, or light. nih.govnih.govencyclopedia.pub

Future research could focus on synthesizing polymers and hydrogels cross-linked with disulfide bonds derived from this compound. These materials would exhibit self-healing properties, as the disulfide bonds can break and reform upon damage. nih.gov The long undecane (B72203) chain would impart hydrophobicity and flexibility to the polymer network, potentially leading to materials with unique mechanical properties.

Furthermore, the methoxy (B1213986) group could introduce specific interactions, such as hydrogen bonding capabilities, influencing the material's swelling behavior and its interaction with other molecules. This could be exploited in the development of controlled-release systems for drugs or other active molecules, where the release is triggered by a change in the redox environment. encyclopedia.pub

The creation of self-assembled monolayers (SAMs) on gold or other noble metal surfaces using this compound is another promising area. researchgate.net The long alkyl chain would promote the formation of well-ordered monolayers, and the methoxy group at the terminus could be used to tailor the surface properties, such as wettability and protein adhesion. These functionalized surfaces could find applications in biosensors, biocompatible coatings, and molecular electronics.

Material Type Role of this compound Potential Application
Self-healing PolymersForms dynamic disulfide cross-links.Reusable and durable materials, coatings.
Responsive HydrogelsEnables redox-triggered swelling and degradation.Controlled drug delivery, tissue engineering scaffolds.
Self-Assembled MonolayersCreates ordered functional surfaces.Biosensors, biocompatible implants, nanoelectronics.

High-Throughput Screening for Novel Chemical Interactions

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies can be employed. nih.govnih.govresearchgate.netresearchgate.netrsc.org HTS allows for the rapid testing of the compound against large libraries of other molecules to identify novel chemical interactions and reactions.

A key area for HTS would be to assess the reactivity of the thiol group with a diverse range of electrophiles. nih.gov Fluorescence-based competitive endpoint assays could be adapted to quantitatively measure the reaction rates of this compound with various Michael acceptors, alkyl halides, and other thiol-reactive compounds. nih.govresearchgate.net This would provide a comprehensive reactivity profile and help in identifying selective reaction partners.

HTS could also be used to discover new catalysts for reactions involving this compound. For example, a library of potential catalysts could be screened for their ability to promote the addition of the thiol to unsaturated bonds in an efficient and stereoselective manner. This could lead to the development of novel synthetic methodologies with applications in organic synthesis and materials science.

Furthermore, HTS can be applied to investigate the biological activity of this compound and its derivatives. By screening against various biological targets, such as enzymes and receptors, it may be possible to identify novel therapeutic applications for this compound.

Screening Approach Target Library Potential Discoveries
Fluorescence-based Reactivity AssayDiverse electrophiles and Michael acceptors.Selective reaction partners, quantitative reactivity data.
Catalysis ScreeningLibraries of metal and organocatalysts.Efficient and selective catalysts for thiol-based transformations.
Biological Activity ScreeningPanels of enzymes, receptors, and cell lines.Novel therapeutic leads, understanding of biological effects.

Theoretical Predictions Guiding Experimental Design and Discovery

The integration of theoretical and computational chemistry with experimental studies will be crucial for accelerating research on this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the compound's electronic structure, reactivity, and spectroscopic properties. acs.orgnih.gov

Theoretical calculations can be used to predict the reaction pathways and transition states for various reactions involving the thiol group. This can help in understanding the reaction mechanisms and in designing experiments to favor the formation of desired products. For example, DFT could be used to model the thiol-ene reaction with different alkenes to predict the regioselectivity and stereoselectivity of the addition.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution, at interfaces, or within a polymer matrix. These simulations can provide information about the conformation of the molecule, its interactions with surrounding molecules, and the dynamics of self-assembly processes. This would be particularly useful for understanding the formation of self-assembled monolayers and for designing smart materials with specific responsive properties.

Furthermore, computational screening, or virtual high-throughput screening, can be used to predict the binding affinity of this compound and its derivatives to various biological targets. This can help in prioritizing compounds for experimental testing and in designing new molecules with improved biological activity.

Theoretical Method Property/Process to be Studied Impact on Experimental Design
Density Functional Theory (DFT)Reaction mechanisms, spectroscopic properties, electronic structure.Rational catalyst design, prediction of product selectivity, interpretation of spectra.
Molecular Dynamics (MD)Self-assembly, conformational analysis, interactions with solvents and surfaces.Design of ordered materials, prediction of material properties, understanding of surface phenomena.
Virtual High-Throughput ScreeningBinding affinity to biological targets.Prioritization of compounds for biological testing, rational design of new bioactive molecules.

Q & A

Q. What are the recommended synthesis strategies for 1-Methoxyundecane-3-thiol in academic laboratories?

  • Methodological Answer : The synthesis of this compound typically involves thiol-ene click chemistry or nucleophilic substitution reactions . For instance, the thiol group (-SH) can be introduced via a thiol-ene reaction under UV light using a radical initator (e.g., AIBN) in inert solvents like THF. The methoxy group (-OCH₃) is often introduced via alkylation of a hydroxyl precursor using methyl iodide in the presence of a base (e.g., K₂CO₃). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization requires ¹H/¹³C NMR, FTIR, and GC-MS to confirm structure and purity.
  • Key Reaction Parameters :
StepReagents/ConditionsYield (%)
ThiolationUndecene, H₂S, AIBN, UV, 24h~65
MethoxylationCH₃I, K₂CO₃, DMF, 60°C, 12h~75
  • Reference : Click chemistry principles , thiol synthesis protocols .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reactions .
  • First Aid : For skin exposure, rinse immediately with water for 15+ minutes; for eye contact, use emergency eyewash stations .
  • Waste Disposal : Collect thiol-containing waste in sealed containers labeled "sulfurous organic waste" for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of methoxy and thiol group introduction in this compound?

  • Methodological Answer : Regioselectivity challenges arise due to competing reactions at similar carbon sites. Strategies include:
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during methoxylation .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) to direct thiolation to the C3 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxy groups .
  • Validation : Monitor reaction progress via TLC and intermediate characterization (e.g., LC-MS) .

Q. What analytical techniques resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer : Discrepancies in stability studies often stem from oxidation or hydrolysis. A systematic approach includes:
  • Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40°C, sampling at intervals (0h, 24h, 48h).
  • Analytical Workflow :
TechniquePurpose
HPLC-UV Quantify degradation products
ESI-MS Identify oxidized (disulfide) or hydrolyzed byproducts
NMR Confirm structural changes (e.g., methoxy cleavage)
  • Data Interpretation : Use Arrhenius modeling to predict shelf-life under standard lab conditions .

Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key binding motifs (e.g., hydrophobic undecane chain).
  • DFT Calculations : Predict electronic effects of substituting methoxy/thiol groups on reactivity .
  • QSAR Models : Corrogate structural features (e.g., chain length, substituent electronegativity) with experimental bioactivity data.
  • Validation : Synthesize top-ranked derivatives and test in vitro (e.g., enzyme inhibition assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.